molecular formula C12H18FNO2S B11174500 4-fluoro-N-hexylbenzenesulfonamide CAS No. 565-43-5

4-fluoro-N-hexylbenzenesulfonamide

Cat. No.: B11174500
CAS No.: 565-43-5
M. Wt: 259.34 g/mol
InChI Key: RZBMZYOYJWLCFD-UHFFFAOYSA-N
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Description

4-Fluoro-N-hexylbenzenesulfonamide is an organic compound with the molecular formula C12H18FNO2S. It is a member of the sulfonamide family, which is characterized by the presence of a sulfonyl functional group attached to an amine. This compound is notable for its fluorine atom, which can significantly alter its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-hexylbenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with hexylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Fluorobenzenesulfonyl chloride+HexylamineThis compound+HCl\text{4-Fluorobenzenesulfonyl chloride} + \text{Hexylamine} \rightarrow \text{this compound} + \text{HCl} 4-Fluorobenzenesulfonyl chloride+Hexylamine→this compound+HCl

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave irradiation has been explored to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-hexylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted sulfonamides.

    Oxidation: Products include sulfonyl chlorides or sulfonic acids.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

4-Fluoro-N-hexylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-hexylbenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or electrostatic interactions. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-hexylbenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable tool in various scientific and industrial applications .

Properties

CAS No.

565-43-5

Molecular Formula

C12H18FNO2S

Molecular Weight

259.34 g/mol

IUPAC Name

4-fluoro-N-hexylbenzenesulfonamide

InChI

InChI=1S/C12H18FNO2S/c1-2-3-4-5-10-14-17(15,16)12-8-6-11(13)7-9-12/h6-9,14H,2-5,10H2,1H3

InChI Key

RZBMZYOYJWLCFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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